molecular formula C21H18N2O6 B13435678 9-Hydroxymethyl-10-hydroxy Camptothecin

9-Hydroxymethyl-10-hydroxy Camptothecin

Cat. No.: B13435678
M. Wt: 394.4 g/mol
InChI Key: WUKNBBKPIIZWRO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydroxymethyl-10-hydroxy Camptothecin typically involves the modification of camptothecin through various chemical reactions. One common method includes the hydroxylation of camptothecin at specific positions to introduce the hydroxymethyl and hydroxy groups . The reaction conditions often involve the use of strong oxidizing agents and controlled temperatures to ensure the selective introduction of these functional groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as chromatography to isolate the desired compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 9-Hydroxymethyl-10-hydroxy Camptothecin undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various hydroxylated and methoxylated derivatives of camptothecin, each with unique biological activities .

Mechanism of Action

The primary mechanism of action of 9-Hydroxymethyl-10-hydroxy Camptothecin involves the inhibition of topoisomerase I. This enzyme is responsible for relieving torsional stress in DNA during replication and transcription. By stabilizing the complex between topoisomerase I and DNA, the compound prevents the re-ligation of DNA strands, leading to DNA damage and apoptosis (programmed cell death) in cancer cells . This mechanism is crucial for its anticancer activity.

Properties

Molecular Formula

C21H18N2O6

Molecular Weight

394.4 g/mol

IUPAC Name

(19S)-19-ethyl-7,19-dihydroxy-8-(hydroxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione

InChI

InChI=1S/C21H18N2O6/c1-2-21(28)14-6-16-18-10(7-23(16)19(26)13(14)9-29-20(21)27)5-11-12(8-24)17(25)4-3-15(11)22-18/h3-6,24-25,28H,2,7-9H2,1H3/t21-/m0/s1

InChI Key

WUKNBBKPIIZWRO-NRFANRHFSA-N

Isomeric SMILES

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O

Canonical SMILES

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CO)O)N=C4C3=C2)O

Origin of Product

United States

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